molecular formula C8H15N3O2 B15282880 N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide

N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide

Cat. No.: B15282880
M. Wt: 185.22 g/mol
InChI Key: DHHBJIURPFMGSQ-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system that includes a furan and pyrrole moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable furan derivative, the compound can be synthesized through a series of steps involving nucleophilic substitution, cyclization, and subsequent functional group modifications. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents like halogens or alkylating agents are used to introduce new substituents.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, often resulting in derivatives with modified functional groups or ring structures.

Scientific Research Applications

N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. Detailed studies on its molecular interactions help elucidate its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar compounds to N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide include other fused ring systems with furan and pyrrole moieties. These compounds may share similar reactivity but differ in their specific functional groups and biological activity. The uniqueness of N’-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H15N3O2/c9-8(10-12)3-11-1-6-4-13-5-7(6)2-11/h6-7,12H,1-5H2,(H2,9,10)

InChI Key

DHHBJIURPFMGSQ-UHFFFAOYSA-N

Isomeric SMILES

C1C2COCC2CN1C/C(=N/O)/N

Canonical SMILES

C1C2COCC2CN1CC(=NO)N

Origin of Product

United States

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